
6-Chloro-alpha-(4-fluorophenyl)-3-pyridinemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-alpha-(4-fluorophenyl)-3-pyridinemethanol is a chemical compound with a complex structure that includes a chloro group, a fluorophenyl group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-alpha-(4-fluorophenyl)-3-pyridinemethanol typically involves multi-step organic reactions. One common method includes the reaction of 6-chloropyridine-3-carbaldehyde with 4-fluorobenzylmagnesium chloride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated systems to control reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-alpha-(4-fluorophenyl)-3-pyridinemethanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 6-chloro-alpha-(4-fluorophenyl)-3-pyridinecarboxaldehyde, while reduction could produce 6-chloro-alpha-(4-fluorophenyl)-3-pyridinemethane.
Scientific Research Applications
6-Chloro-alpha-(4-fluorophenyl)-3-pyridinemethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-alpha-(4-fluorophenyl)-3-pyridinemethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-alpha-(4-fluorophenyl)-3-pyridinecarboxaldehyde
- 6-Chloro-alpha-(4-fluorophenyl)-3-pyridinemethane
- 4-Chloro-5-fluoro-6-pyrimidinyl derivatives
Uniqueness
6-Chloro-alpha-(4-fluorophenyl)-3-pyridinemethanol is unique due to its specific combination of functional groups and structural features
Biological Activity
6-Chloro-alpha-(4-fluorophenyl)-3-pyridinemethanol is a compound of interest due to its potential biological activities, particularly as a modulator of nicotinic acetylcholine receptors (nAChRs) and its implications in therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies, including in vitro assays, structure-activity relationships (SAR), and potential therapeutic benefits.
Overview of Biological Activity
The compound has been identified as a positive allosteric modulator of the α7 nAChR subtype. This receptor is implicated in several neurological functions and disorders, making it a target for drug development aimed at conditions such as Alzheimer's disease and schizophrenia.
This compound enhances the activity of nAChRs by increasing the efficacy of acetylcholine, the endogenous ligand. This modulation occurs without directly activating the receptor, which is characteristic of allosteric modulators. The compound's activity was assessed using Xenopus oocytes expressing human α7 nAChRs, revealing significant enhancements in receptor response when tested alongside acetylcholine.
Table 1: In Vitro Activity of this compound
Compound | EC50 (µM) | Max. Modulation (%) |
---|---|---|
This compound | 0.18 | 1200 |
The data indicates a potent modulation effect with an EC50 value of 0.18μM, suggesting high efficacy at low concentrations. The maximum modulation observed was 1200%, indicating a substantial increase in receptor activity compared to baseline levels.
Structure-Activity Relationship (SAR)
Research has shown that modifications to the chemical structure significantly affect the biological activity of related compounds. For instance, variations in the substituent groups on the pyridine ring and phenyl moiety can enhance or diminish receptor interaction.
Key Findings:
- Substituent Variations : Compounds with larger alkyl groups generally exhibited increased potency.
- Fluorine Substitution : The presence of fluorine at specific positions on the phenyl ring contributed to improved receptor modulation.
- Ethoxy Group Influence : The ethoxy group was found to be crucial for maintaining activity; its replacement often resulted in loss of efficacy.
Therapeutic Implications
Given its role as a positive allosteric modulator, this compound holds promise for therapeutic applications in treating cognitive disorders. Studies suggest that enhancing α7 nAChR function may improve cognitive deficits associated with neurodegenerative diseases.
Case Studies
- Cognitive Enhancement : In animal models, compounds similar to this compound demonstrated improvements in memory and learning tasks, supporting their potential use in cognitive enhancement therapies.
- Neuroprotective Effects : Preliminary studies indicated that modulation of α7 nAChRs could confer neuroprotective effects against excitotoxicity, which is relevant in conditions like Alzheimer's disease.
Properties
CAS No. |
80100-31-8 |
---|---|
Molecular Formula |
C12H9ClFNO |
Molecular Weight |
237.66 g/mol |
IUPAC Name |
(6-chloropyridin-3-yl)-(4-fluorophenyl)methanol |
InChI |
InChI=1S/C12H9ClFNO/c13-11-6-3-9(7-15-11)12(16)8-1-4-10(14)5-2-8/h1-7,12,16H |
InChI Key |
WFNZDDQFMVDKTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CN=C(C=C2)Cl)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.